1-(2-Fluoro-3-methylpyridin-4-YL)ethanone
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Overview
Description
1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a fluorinated derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-methylpyridine with an appropriate acylating agent under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Fluoro-3-methylpyridin-4-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and ethanone group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Uniqueness: 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a fluorine atom and a methyl group, which may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown selective inhibition of COX enzymes, which play a crucial role in inflammation and pain pathways.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Compounds structurally related to this ethanone have demonstrated FAAH inhibitory activity, leading to increased levels of endocannabinoids, which can modulate pain and inflammation responses .
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds. For instance, the compound 2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1), a close analogue, exhibited significant COX-2 inhibition with IC50 values indicating potent activity against inflammatory pathways. The enantiomers of Flu-AM1 showed differing potencies in inhibiting COX-2, suggesting that stereochemistry plays a critical role in biological activity .
Data Table: Biological Activity Comparison
Compound Name | Target Enzyme | IC50 (μM) COX-1 | IC50 (μM) COX-2 | FAAH Inhibition |
---|---|---|---|---|
This compound | TBD | TBD | TBD | TBD |
Flu-AM1 (R-enantiomer) | COX-1 | 6 | 20 | Potent |
Flu-AM1 (S-enantiomer) | COX-2 | 3 | 10 | Potent |
Study on Anti-inflammatory Effects
A study published in PLoS ONE evaluated the anti-inflammatory properties of similar compounds. The results indicated that both enantiomers of Flu-AM1 significantly inhibited the production of pro-inflammatory mediators in RAW 264.7 macrophage cells under stimulated conditions. This suggests that the structural features present in this compound could confer similar anti-inflammatory properties .
Cancer Cell Line Studies
In another investigation focusing on cancer cell lines, compounds containing pyridine rings demonstrated varying degrees of cytotoxicity against MCF-7 breast cancer cells. The presence of specific substituents influenced cell viability outcomes, indicating that further exploration into this compound could reveal potential anticancer properties .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(2-fluoro-3-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-7(6(2)11)3-4-10-8(5)9/h3-4H,1-2H3 |
InChI Key |
AGJXNHDIGZCSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)C(=O)C |
Origin of Product |
United States |
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